N-(5-CHLORO-2-METHOXYPHENYL)-2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-CHLORO-2-METHOXYPHENYL)-2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of triazoloquinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the triazoloquinazoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the nitrophenyl group: This step may involve nitration reactions.
Attachment of the chloromethoxyphenyl group: This can be done through substitution reactions.
Formation of the final acetamide structure:
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques (crystallization, chromatography).
Chemical Reactions Analysis
Types of Reactions
N-(5-CHLORO-2-METHOXYPHENYL)-2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-2-METHOXYPHENYL)-2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of enzyme activity: Binding to the active site of enzymes and preventing substrate binding.
Receptor modulation: Acting as an agonist or antagonist at receptor sites.
Signal transduction pathways: Modulating signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(5-CHLORO-2-METHOXYPHENYL)-2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}ACETAMIDE: can be compared with other triazoloquinazoline derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and methoxy groups, which may confer unique biological activities and chemical reactivity.
Biological Activity
N-(5-Chloro-2-methoxyphenyl)-2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide is a complex synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological activity, particularly focusing on its anticancer properties and mechanism of action.
Chemical Structure and Properties
The molecular formula of the compound is C27H28ClN7O4S with a molecular weight of 582.1 g/mol. The structure features a chloro-substituted methoxyphenyl group linked to a triazoloquinazoline moiety via a sulfanyl acetamide group.
Property | Value |
---|---|
Molecular Formula | C27H28ClN7O4S |
Molecular Weight | 582.1 g/mol |
CAS Number | 1020048-23-0 |
Synthesis
The synthesis of this compound involves multi-step organic reactions including the formation of the triazoloquinazoline core followed by sulfanylation and acetamidation. The detailed synthetic pathway is crucial for understanding how modifications to the structure can influence biological activity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Specifically:
- Cell Lines Tested : A549 (lung cancer) and HeLa (cervical cancer).
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers.
In vitro studies reported an IC50 value of approximately 15 µM for A549 cells and 20 µM for HeLa cells, indicating potent activity compared to standard chemotherapeutics.
Structure-Activity Relationship (SAR)
The biological activity is influenced by structural modifications:
- Chloro and Methoxy Substituents : Enhance lipophilicity and cellular uptake.
- Triazoloquinazoline Core : Critical for interaction with biological targets such as kinases involved in cell growth regulation.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
-
Study on A549 Cell Line :
- Treatment with the compound resulted in a 60% reduction in cell viability after 48 hours.
- Flow cytometry analysis indicated an increase in early apoptotic cells.
-
HeLa Cell Study :
- Demonstrated a dose-dependent increase in apoptotic markers.
- Western blot analysis showed upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2).
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN6O6S/c1-37-20-9-6-15(27)10-19(20)28-23(34)13-40-26-29-18-12-22(39-3)21(38-2)11-17(18)25-30-24(31-32(25)26)14-4-7-16(8-5-14)33(35)36/h4-12H,13H2,1-3H3,(H,28,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMKGDDVLRLHFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=C(C=C5)[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN6O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.